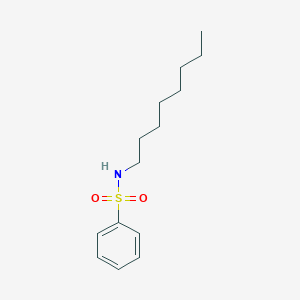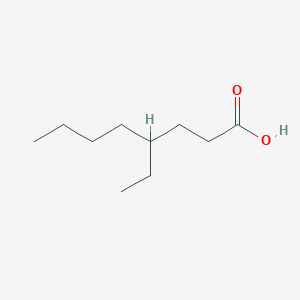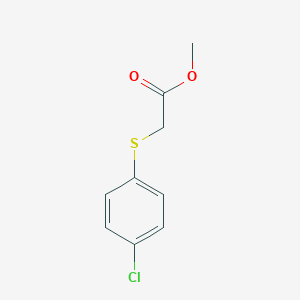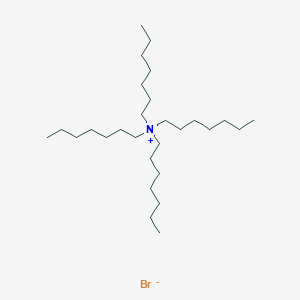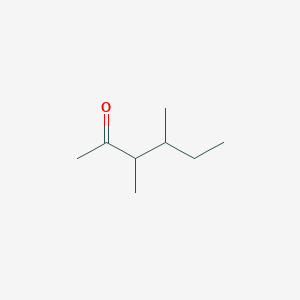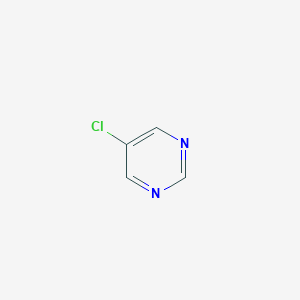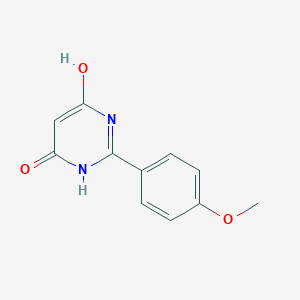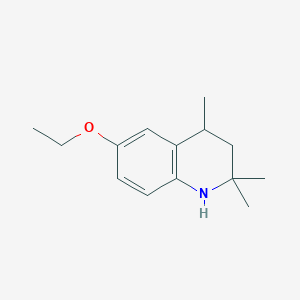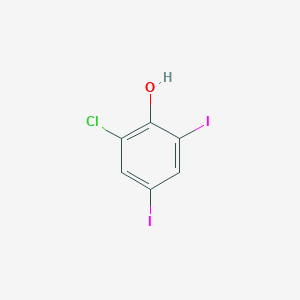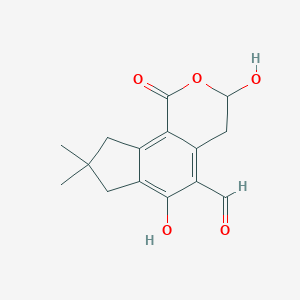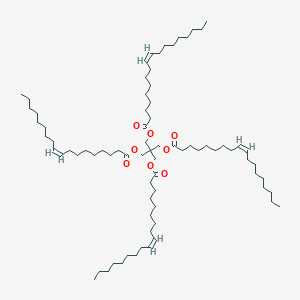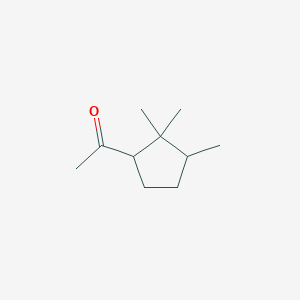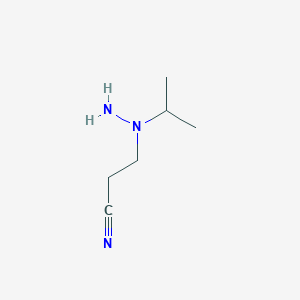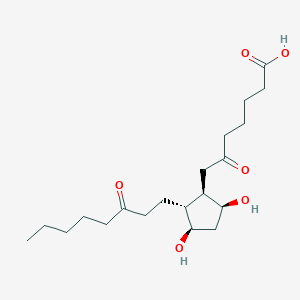
6,15-Diketo-13,14-dihydro-PGF1alpha
Übersicht
Beschreibung
6,15-Diketo-13,14-dihydro-PGF1alpha (DK) is a metabolite of prostacyclin (PGI2), which is a member of the family of lipid compounds known as prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and thrombosis. The importance of DK and related metabolites has been highlighted in studies focusing on their role in inflammation and as potential biomarkers for lipid peroxidation processes catalyzed by cyclooxygenase enzymes (COX-1 and COX-2) .
Synthesis Analysis
The synthesis of DK involves the base-catalyzed hydrolysis of methyl ester derivatives in [18O] water, which is used to obtain an internal standard for gas chromatography/selected ion monitoring (GC/SIM) . Another approach to synthesizing prostaglandin derivatives, including DK, is described through a three-component coupling reaction starting from (R)-4-silyloxy-2-cyclopentenone. This method also involves the Wittig reaction, Nozaki-Hiyama-Kishi (NHK) coupling, and cross metathesis to complete the synthesis .
Molecular Structure Analysis
The molecular structure of DK is characterized by a cyclopentane backbone, which is a common feature in the prostaglandin family. The specific structure of DK includes keto groups at positions 6 and 15 and a dihydro modification at positions 13 and 14. This structure is crucial for its biological activity and its detection in biological samples .
Chemical Reactions Analysis
DK is a product of the metabolic pathway involving prostaglandin F2alpha (PGF2alpha). The metabolism of PGF2alpha results in the formation of 15-keto-dihydro-PGF2alpha and later to several beta-oxidized metabolites, which are species-specific . The chemical reactions involved in the metabolism of prostaglandins are complex and involve various enzymes, including cyclooxygenases.
Physical and Chemical Properties Analysis
The physical and chemical properties of DK allow for its detection and quantification in biological samples. The method described for the microdetermination of DK in human plasma involves the preparation of a methyl ester-methoxime-tert-butyldimethylsilyl ether derivative, which is then analyzed using GC/SIM . The detection limit of DK in human plasma was found to be about 297.8 pg/ml, with a good linear response over the range of 10 pg to 10 ng . The radioimmunoassay developed for 15-keto-dihydro-PGF2alpha, a related metabolite, has a detection limit of about 45 pmol/L, demonstrating the sensitivity of these methods for detecting prostaglandin metabolites in plasma .
Wissenschaftliche Forschungsanwendungen
Reproductive Health Monitoring
Research has highlighted the importance of 13,14-dihydro-15-keto PGF2alpha (a compound closely related to 6,15-Diketo-13,14-dihydro-PGF1α) in reproductive health. Studies have validated a sensitive and direct enzymeimmunoassay procedure for 13,14-dihydro-15-keto PGF2alpha for use in monitoring reproductive health, especially in animals. For instance, variations in the concentrations of this compound were associated with different reproductive states or conditions in buffaloes. Elevated levels were linked to postpartum endometritis, whereas lower levels were observed with the retention of fetal membranes. The study suggested that monitoring the levels of this compound could be an indicator for reproductive health status in buffaloes (Mishra & Prakash, 2005). Another study validated a similar assay for buffalo plasma and found its application in monitoring the reproductive health status, noting distinct patterns associated with various physiological and pathological conditions (Mishra, Meyer, & Prakash, 2003).
Prostaglandin Function in Physiology and Disease
The role of prostaglandins, including 6,15-Diketo-13,14-dihydro-PGF1α and its derivatives, extends beyond reproductive health. Studies have found these compounds to be significant in various physiological processes and disease conditions:
Inflammatory Mediator in Alzheimer's Disease
Research highlighted the involvement of prostaglandin 13,14-dihydro 15-keto PGF2α in the pathogenesis of Alzheimer's disease, noting increased levels in the hippocampal pyramidal neurons of patients, linking it with inflammation and oxidative stress in the disease (Casadesus et al., 2007).
Association with Mortality in Cardiovascular Diseases
A study found that prostaglandin F2α activity, measured as urinary 15-keto-dihydro-PGF(2α), was significantly associated with cardiovascular mortality, suggesting its role as a marker in fatal cardiovascular disease (Helmersson-Karlqvist et al., 2015).
PGE2 Catabolism and Peroxisome Proliferator-activated Receptor Activation
The catabolism of PGE2 involving 13,14-dihydro-15-keto-PGF1α was shown to be crucial in regulating the activation of the peroxisome proliferator-activated receptor γ, a key regulator in various biological processes, including adipogenesis and inflammation (Chou et al., 2007).
Urinary Biomarkers for Atopic Dermatitis
A study noted the presence of 6,15-diketo-13,14-dihydro-PGF1α as a urinary metabolite in patients with atopic dermatitis, suggesting its potential as a noninvasive biomarker for diagnosing the condition (Nagata et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLXKOKUVJZIS-MKXGPGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981700 | |
| Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,15-Diketo-13,14-dihydro-PGF1alpha | |
CAS RN |
63983-53-9 | |
| Record name | 6,15-Diketo-13,14-dihydroprostaglandin F1alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,15-Diketo-13,14-dihydro-prostaglandin F1α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WOJ38O7ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



